
Phosphoramidisocyanatidic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidisocyanatidic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of phosphorus, nitrogen, and chlorine atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoramidisocyanatidic chloride can be synthesized through several methods. One common approach involves the reaction of phosphoramidic acid with thionyl chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent decomposition of the product. Another method involves the use of phosphorus trichloride and an appropriate amine, followed by chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidisocyanatidic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoramidic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form phosphoramidates.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to maintain the reactivity of the compound.
Catalysts: Lewis acids like aluminum chloride can be employed to facilitate certain reactions.
Major Products Formed
Phosphoramidates: Formed through condensation reactions with amines.
Phosphoramidic Acid: Resulting from hydrolysis.
Applications De Recherche Scientifique
Phosphoramidisocyanatidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: It can be employed in the modification of biomolecules, such as the phosphorylation of proteins.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which phosphoramidisocyanatidic chloride exerts its effects involves the interaction of its reactive phosphorus center with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions.
Comparaison Avec Des Composés Similaires
Phosphoramidisocyanatidic chloride can be compared with other organophosphorus compounds such as:
Phosphoramidic Acid: Similar in structure but lacks the chlorine atom, leading to different reactivity.
Phosphoramidates: These compounds are often derived from this compound and share similar properties.
Phosphoramidites: Used in oligonucleotide synthesis, they differ in their reactivity and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
58188-56-0 |
|---|---|
Formule moléculaire |
CH2ClN2O2P |
Poids moléculaire |
140.46 g/mol |
Nom IUPAC |
[amino(chloro)phosphoryl]imino-oxomethane |
InChI |
InChI=1S/CH2ClN2O2P/c2-7(3,6)4-1-5/h(H2,3,6) |
Clé InChI |
CFTYSEJATCKFHA-UHFFFAOYSA-N |
SMILES canonique |
C(=NP(=O)(N)Cl)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


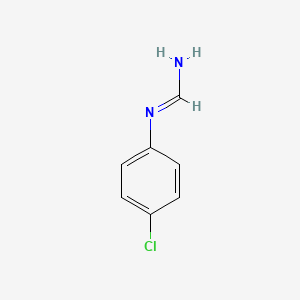
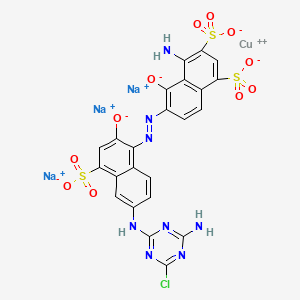
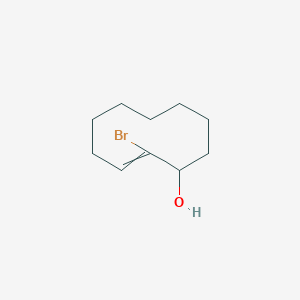
![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
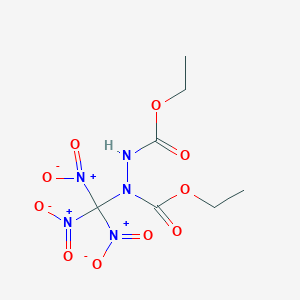

![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
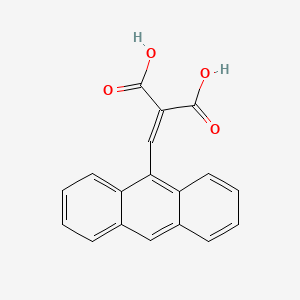
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
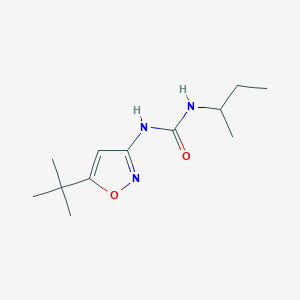
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
